Product packaging for Alexitol sodium(Cat. No.:CAS No. 66813-51-2)

Alexitol sodium

Cat. No.: B1516804
CAS No.: 66813-51-2
M. Wt: 309.16 g/mol
InChI Key: KFVBMBOOLFSJHV-UHFFFAOYSA-K
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Description

Alexitol sodium, also known as sodium polyhydroxyaluminium monocarbonate hexitol complex, is a chemical compound with the CAS Registry Number 66813-51-2 . It is identified as a complex ionic species with the molecular formula C7H15AlNaO10+ and a molecular weight of approximately 309.16 g/mol . This compound is described as a tasteless, odorless powder that decomposes without melting when strongly heated . It is practically insoluble in water but readily soluble in dilute acids and can be stored indefinitely at normal temperatures without apparent change . Historically, the development of this compound was a significant advancement in stabilizing aluminum hydroxide for pharmaceutical use. Early research faced challenges with the instability of aluminum hydroxide gels, which lost reactivity upon drying . A pivotal breakthrough came with the stabilization of polyhydroxyaluminum carbonate using a hexitol ligand, such as sorbitol or mannitol, a method detailed in a U.S. patent granted in 1962 . The foundational research on this compound, including its in vitro evaluation as a gastric antacid, was published by J.R. Gwilt, J.L. Livingstone, and A. Robertson in 1958 . Their work demonstrated that this complex possesses a superior acid-neutralizing capacity compared to conventional aluminum hydroxide preparations of the time . The mechanism of action for its documented antacid effect involves buffering and neutralizing excess hydrochloric acid in the stomach by interacting with hydrogen ions (H⁺) . This reaction forms water and neutral salts, thereby reducing gastric acidity . Some research suggests that upon contact with stomach acid, the compound may form a floating gelatinous "raft," which could enhance and prolong its acid-neutralizing action . The primary research applications and scientific interest in this compound are centered on its role as a model compound for studying gastric antacids . It serves as a key subject for investigating the acid-neutralization mechanisms of complex aluminum compounds . Furthermore, it provides a valuable case study in the stabilization of metal ions through complexation with polyol ligands like hexitols, which is a relevant concept in coordination chemistry and pharmaceutical formulation . This product is intended for Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15AlNaO10+ B1516804 Alexitol sodium CAS No. 66813-51-2

Properties

CAS No.

66813-51-2

Molecular Formula

C7H15AlNaO10+

Molecular Weight

309.16 g/mol

IUPAC Name

aluminum;sodium;hexane-1,2,3,4,5,6-hexol;carbonate;hydroxide

InChI

InChI=1S/C6H14O6.CH2O3.Al.Na.H2O/c7-1-3(9)5(11)6(12)4(10)2-8;2-1(3)4;;;/h3-12H,1-2H2;(H2,2,3,4);;;1H2/q;;+3;+1;/p-3

InChI Key

KFVBMBOOLFSJHV-UHFFFAOYSA-K

SMILES

C(C(C(C(C(CO)O)O)O)O)O.C(=O)([O-])[O-].[OH-].[Na+].[Al+3]

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O.C(=O)([O-])[O-].[OH-].[Na+].[Al+3]

Origin of Product

United States

Classification and Structural Foundations of Poly Hydroxyaluminum Carbonate Hexitol Complexes

Nomenclature and Chemical Architecture Elucidation

The formal chemical name for this compound is aluminum sodium hexane-1,2,3,4,5,6-hexol carbonate hydroxide (B78521). nih.gov Its molecular formula is often represented as C7H15AlNaO10+ or C6H14O6.CO3.Al.Na.HO, with a molecular weight of approximately 309.16 g/mol . nih.govnih.gov The compound is registered under the CAS number 66813-51-2. nih.govdrugbank.com The structure consists of a central aluminum atom coordinated with hydroxide and carbonate ions, which is then complexed with a hexitol molecule (such as sorbitol or mannitol) and a sodium ion. This complex ionic nature is represented by its SMILES notation: C(C(C(C(C(CO)O)O)O)O)O.C(=O)([O-])[O-].[OH-].[Na+].[Al+3]. nih.govnih.gov

IdentifierValue
IUPAC Name aluminum;sodium;hexane-1,2,3,4,5,6-hexol;carbonate;hydroxide nih.gov
CAS Number 66813-51-2 nih.govdrugbank.com
Molecular Formula C7H15AlNaO10+ nih.gov
Alternate Formula C6H14O6.CO3.Al.Na.HO nih.govncats.io
Molecular Weight ~309.16 g/mol nih.gov
InChIKey KFVBMBOOLFSJHV-UHFFFAOYSA-K nih.govdrugbank.com
SMILES C(C(C(C(C(CO)O)O)O)O)O.C(=O)([O-])[O-].[OH-].[Na+].[Al+3] nih.govnih.gov

Distinguishing Features of Hexitol Stabilization in Coordination Chemistry

The key to this compound's unique properties lies in the stabilization of the poly(hydroxyaluminum) carbonate core by the hexitol molecule. In coordination chemistry, the stability of a complex is influenced by factors like the ligand field stabilization energy (LFSE). fiveable.medacollege.org The hexitol acts as a ligand, forming coordinate bonds with the aluminum ion. This complexation prevents the aluminum hydroxide from aging and losing its reactivity, a common issue with unstabilized forms. google.com The hexitol's hydroxyl groups likely play a crucial role in forming a stable chelate structure around the aluminum center, preventing polymerization and precipitation of aluminum hydroxide. This stabilization is a critical feature that distinguishes this compound from simpler aluminum salts.

Scope of Academic Inquiry into this compound

Academic investigation into this compound has predominantly centered on its function as a gastric antacid. drugfuture.com The scope of this research has evolved from foundational efficacy studies to more complex characterizations of its physicochemical properties and mechanisms.

Theoretical Frameworks Guiding Research Directions

The primary theoretical framework for this compound research is based on acid-base neutralization chemistry. The compound is designed to react with and neutralize hydrochloric acid in the stomach, resulting in the formation of water and neutral salts. This fundamental principle has guided inquiry into its effectiveness as an antacid. doctoroncall.com.my

A pivotal development that shaped research directions was the stabilization of aluminum hydroxide with a hexitol. drugfuture.com A 1961 patent detailed the methodology for creating stable aqueous gastric antacid preparations using this approach, overcoming the tendency of conventional aluminum hydroxide suspensions to precipitate and lose efficacy. druglead.com This established a new theoretical basis for formulating more stable and reliable antacid compounds.

The foundational scientific validation for the compound as an effective gastric antacid was provided by the in vitro evaluation studies conducted by Gwilt, Livingstone, and Robertson in 1958. drugfuture.com Their work established the initial theoretical framework for understanding the acid-neutralizing mechanisms of this complex, demonstrating its superior capacity compared to existing aluminum hydroxide preparations. Further research has explored the concept of the compound forming a floating gelatinous "raft" upon contact with stomach acid, a mechanism that enhances its acid-neutralizing capacity and prolongs its action.

View Key Historical Research Milestones
YearContributionKey Finding/InnovationSource
1958Publication by J. R. Gwilt, et al. in J. Pharm. Pharmacol.Provided foundational scientific validation and description of antacid properties, establishing its superior neutralizing capacity compared to conventional preparations. drugfuture.com
1961U.S. Patent 2,999,790 assigned to Sterling DrugDetailed the method for stabilizing aluminum hydroxide with a hexitol (sorbitol or mannitol) to create stable, effective aqueous antacid suspensions. druglead.com

Methodological Advancements in its Scientific Characterization

The scientific characterization of this compound has advanced significantly from early laboratory methods. Initial studies relied on standard in vitro evaluation techniques to measure and compare its acid-neutralizing capacity against other antacids. drugfuture.com

Over time, the methodologies for its synthesis and analysis have become more sophisticated. The evolution of manufacturing processes has incorporated a more advanced understanding of coordination chemistry and pharmaceutical engineering. These advancements have been aimed at optimizing the compound's stability and the efficiency of its production.

Contemporary research has expanded to include comprehensive physicochemical characterization using modern analytical techniques. These methods have enabled a more detailed elucidation of the molecular structure and the intermolecular interactions that determine the compound's properties. Furthermore, computational modeling studies are now being employed to provide deeper insights into structure-activity relationships, which can inform the development of future formulations. In the broader context of health data analysis, this compound has been included as a data entity in research exploring the use of Semantic Web technologies to analyze large datasets, such as NHS prescription records, showcasing a methodological evolution in how pharmaceutical data is integrated and studied. soton.ac.uk

Fundamental Insights from Preclinical and In Vitro Research

Preclinical and in vitro studies have provided the fundamental understanding of this compound's chemical behavior and mechanism of action. The seminal in vitro work from 1958 demonstrated that the sodium polyhydroxyaluminum monocarbonate hexitol complex possessed a superior acid-neutralizing ability when compared to the aluminum hydroxide preparations that were standard at the time. drugfuture.com This early research was crucial in establishing its potential utility.

A notable insight from a comprehensive 2011 review of the genotoxic and carcinogenic effects of gastrointestinal drugs is the absence of retrievable data for this compound. oup.com This indicates a significant gap in its preclinical testing profile, as the review found no publicly available results from standard genotoxicity or carcinogenicity assays for the compound. oup.com

View Summary of In Vitro Research Findings
Research FocusKey FindingSource
Acid NeutralizationFunctions by neutralizing gastric acid (hydrochloric acid) to form water and neutral salts.
Comparative EfficacyDemonstrated superior neutralizing capacity compared to conventional aluminum hydroxide preparations in early studies.
Mechanism of ActionThe compound's molecular targets are the hydrogen ions (H⁺) in gastric acid. doctoroncall.com.my
Physical PropertiesA tasteless, odorless powder that is practically insoluble in water but readily soluble in dilute acids. drugfuture.com
StabilityCan be stored indefinitely at normal temperatures without apparent physical or chemical change. drugfuture.com

Precursor Chemistry and Raw Material Considerations in Complex Formation

The formation of this compound hinges on the specific reactivity and interaction of its key components: aluminum hydroxide, a hexitol (such as sorbitol or mannitol), and sodium carbonate.

Aluminum Hydroxide Reactivity Profiles

Aluminum hydroxide [Al(OH)3] serves as the central aluminum source in the synthesis of this compound. It is an inorganic salt that is slowly solubilized in the stomach and reacts with hydrochloric acid. drugbank.com In the synthesis of this compound, aluminum hydroxide's amphoteric nature, its ability to react as both a base and an acid, is crucial. nih.gov The reactivity of aluminum hydroxide can be influenced by its physical form, such as whether it is a gel or a dried powder, which can affect the rate and extent of the complexation reaction.

Role of Hexitols (Sorbitol and Mannitol) in Complexation

Hexitols, particularly sorbitol and mannitol (B672), play a critical role in the structure and stability of this compound. These sugar alcohols, with their multiple hydroxyl (-OH) groups, act as chelating agents. They coordinate with the aluminum centers of the aluminum hydroxide. This coordination is vital for stabilizing the resulting complex and preventing the aluminum hydroxide from forming inert aggregates over time, which would reduce its reactivity. The presence of the hexitol ensures the long-term stability of the final compound.

Significance of Sodium Carbonate and Other Modifiers

Sodium carbonate (Na2CO3) is another essential precursor in the synthesis of this compound. It serves two primary functions. Firstly, it provides the carbonate ions that are incorporated into the final complex structure. Secondly, it helps to maintain the appropriate pH of the reaction mixture, which is crucial for optimizing the complex formation and ensuring the stability of the product. The reaction of sodium carbonate with aluminum hydroxide is a key step in forming the polyhydroxy-aluminum-monocarbonate-hexitol complex.

Industrial Synthesis Routes and Process Optimization in Research

The industrial production of this compound involves a series of carefully controlled steps to ensure a high yield of a stable and pure product.

Step-by-Step Mechanistic Analysis of Mixing and Heating Phases

The synthesis of this compound typically follows a sequential process:

Mixing: The process begins by combining aluminum hydroxide, a hexitol (sorbitol or mannitol), and sodium carbonate in an aqueous medium. This initial slurry is thoroughly mixed to ensure a homogeneous distribution of the reactants, which is fundamental for the subsequent complexation reaction.

Heating: The mixture is then heated. This step provides the necessary energy to facilitate the complexation and neutralization reactions. The hexitol molecules coordinate with the aluminum centers, and the carbonate ions react with the aluminum hydroxide to form the stable polyhydroxy-aluminum-monocarbonate-hexitol complex.

Filtration: Following the reaction, the mixture is filtered. This step is crucial for removing any unreacted solid materials and other impurities, thereby ensuring the purity of the final product.

Drying: The filtered product, which is a solution or suspension of the this compound complex, is then dried to obtain a fine, stable powder. This powder form is suitable for various applications.

Influence of Temperature and Duration on Complex Stability and Yield

The temperature and duration of the heating phase are critical parameters that are meticulously optimized to ensure the complete formation of the complex and its subsequent stability. Insufficient heating can lead to an incomplete reaction, resulting in a lower yield and a product with unreacted precursors. Conversely, excessive heat or prolonged heating times can potentially lead to the degradation of the complex or the formation of undesirable by-products. Research focuses on identifying the optimal temperature range and reaction time to maximize both the yield and the long-term stability of the this compound complex.

ParameterInfluence on Synthesis
Temperature Affects the rate of complexation and the stability of the final product. Optimized to ensure complete reaction without degradation.
Duration Determines the extent of the reaction. A sufficient duration is necessary for maximizing the yield of the complex.

Crystallization and Precipitation Control Strategies

The control of crystallization and precipitation is a critical aspect of the manufacturing process for this compound, directly impacting its purity, stability, and ultimately, its performance in pharmaceutical applications. The inherent nature of this compound as a complex inorganic-organic hybrid material presents unique challenges in controlling its solid-state properties.

The primary synthesis of this compound involves the reaction of aluminum hydroxide with a hexitol, such as sorbitol or mannitol, in the presence of sodium carbonate. Current time information in Bangalore, IN. During this process, precise control over reaction conditions is necessary to guide the formation of the desired complex and prevent the precipitation of undesired side products. The solubility of aluminum-containing species is highly dependent on pH, with a strong tendency for precipitation of aluminum hydroxide. nih.govresearchgate.net The hexitol acts as a stabilizing agent, coordinating with the aluminum centers to prevent this precipitation and the formation of a gel, which would be difficult to process further.

Strategies to control the crystallization and precipitation of this compound focus on several key parameters:

pH Control: Maintaining the pH within a specific range is crucial to keep the aluminum species in solution and facilitate the formation of the desired complex with the hexitol and carbonate ions.

Temperature Management: The temperature of the reaction mixture influences the rate of complexation and the solubility of the reactants and products. Controlled heating is often employed to drive the reaction to completion and ensure the stability of the formed complex. Current time information in Bangalore, IN.

Reagent Addition Rate: The rate at which the reactants are mixed can affect the local supersaturation of the solution, which in turn influences nucleation and crystal growth. A controlled addition rate helps to maintain a homogeneous reaction environment and prevent localized precipitation.

Agitation: Proper mixing is essential to ensure uniform distribution of reactants and heat, preventing the formation of concentration gradients that could lead to uncontrolled precipitation.

Advanced process analytical technology (PAT) tools can be employed for real-time monitoring and control of these parameters. Techniques such as in-situ infrared spectroscopy (FTIR) and particle size analysis can provide valuable data on the reaction progress and the physical properties of the forming particles, allowing for dynamic adjustments to the process to ensure consistent product quality. mdpi.com

The following table outlines key parameters and their roles in controlling the crystallization and precipitation of this compound:

ParameterRole in ControlDesired Outcome
pH Governs the solubility of aluminum species and influences the complexation reaction. nih.govresearchgate.netPrevention of aluminum hydroxide precipitation and promotion of the desired complex formation.
Temperature Affects reaction kinetics and solubility of components. Current time information in Bangalore, IN.Complete and stable formation of the this compound complex.
Reagent Concentration Determines the stoichiometry of the reaction and the degree of supersaturation.Formation of the target compound with minimal side products.
Mixing/Agitation Ensures homogeneity of the reaction mixture.Uniform particle characteristics and prevention of localized precipitation.

Advanced Preparation Techniques for Research Applications

For research and specialized applications, advanced preparation techniques are employed to enhance the properties of this compound, such as its stability and particle characteristics.

Lyophilization, or freeze-drying, is an advanced technique that can be utilized to improve the stability and shelf-life of this compound formulations. This process involves the removal of a solvent, typically water, from a frozen product through sublimation under reduced pressure. For this compound, this can be particularly advantageous as it avoids the potentially degrading effects of high temperatures used in conventional drying methods.

A typical lyophilization cycle for a solution containing this compound would involve:

Freezing: The solution is rapidly frozen to a temperature below its eutectic point. This solidifies the water and traps the this compound molecules in a solid matrix.

Primary Drying (Sublimation): The pressure is reduced, and the temperature is slightly raised to allow the frozen water to sublimate directly into a vapor, which is then removed.

Secondary Drying (Desorption): The temperature is further increased to remove any residual, non-frozen water molecules that are adsorbed to the solid product.

This process can yield a highly porous and stable powder form of this compound with improved re-dissolution properties. The resulting lyophilized product can exhibit enhanced long-term stability by minimizing water-mediated degradation pathways.

The particle size of an active pharmaceutical ingredient can significantly influence its performance. While specific research on controlled particle size engineering of this compound is not extensively documented, general principles of pharmaceutical engineering can be applied. The particle size of this compound can be influenced during its synthesis and precipitation.

By carefully controlling the parameters of the synthesis reaction—such as the rate of reagent addition, temperature, and agitation speed—it is possible to modulate the nucleation and growth of the this compound particles. For instance, rapid precipitation through the quick addition of an anti-solvent or a rapid change in pH can lead to the formation of smaller particles, while slower, more controlled precipitation can favor the growth of larger crystals.

Techniques such as microfluidics could offer a platform for precise control over the mixing of reactants at a very small scale, potentially enabling the production of nanoparticles of this compound with a narrow size distribution. googleapis.com Such controlled particle size engineering can be critical for applications where specific dissolution rates or surface areas are required. Patents related to drug delivery systems often list this compound as a potential active ingredient where particle size is a key consideration, typically ranging from the nanometer to the micron scale. googleapis.comgoogle.com

The exploration of novel derivatives and analogs of this compound is a potential area for research, although specific examples in the scientific literature are scarce. The chemical structure of this compound, being a complex of aluminum hydroxide, a hexitol, and sodium carbonate, offers several possibilities for chemical modification to alter its properties.

Derivatization could potentially target the hydroxyl groups of the hexitol component (e.g., sorbitol or mannitol). These hydroxyl groups could be esterified or etherified to introduce new functional groups, which might alter the compound's solubility, stability, or biological interactions.

The synthesis of analogs could involve substituting the hexitol with other polyhydroxy compounds or modifying the carbonate component. For example, using different sugar alcohols or even saccharides could lead to new complexes with different coordination chemistry and physical properties.

Furthermore, the development of polymer-drug conjugates is a strategy mentioned in the broader pharmaceutical patent literature, where a compound like this compound could theoretically be incorporated into a polymer matrix. google.comgoogle.com This could be a pathway to developing controlled-release formulations or modifying the compound's pharmacokinetic profile.

Fundamental Mechanistic Investigations of Alexitol Sodium at Molecular and Cellular Levels

Chemical Reactivity and Proton Interaction Dynamics

The primary mechanism of action for alexitol sodium is the neutralization of gastric acid. doctoroncall.com.my This process involves direct chemical reactions with hydrochloric acid (HCl) in the stomach, leading to a reduction in acidity. The molecular targets for this action are the hydrogen ions (H+) present in the gastric environment. doctoroncall.com.my

Stoichiometric and Kinetic Analysis of Acid Neutralization (e.g., TANC Methodologies)

The acid-neutralizing capacity of this compound can be quantified using methods such as the Total Acid Neutralizing Capacity (TANC). This methodology measures the volume of 0.1M HCl that can be neutralized by a specific amount of the substance. google.com In vitro testing using a modified Rossett-Rice methodology has been employed to determine these values. The neutralization reaction proceeds optimally at a physiological temperature of 37°C.

A representative formulation containing this compound, potassium bicarbonate, and xanthan gum demonstrated a TANC of 149 ml of 0.1M HCl per 20 ml dose. The individual TANC values for the components are also a key consideration in formulation. google.com

Table 1: Total Acid Neutralizing Capacity (TANC) of this compound and Related Substances

Antacid Substance TANC (ml 0.1M HCl/g)
This compound 225 google.com
Potassium bicarbonate 100 google.com
Magnesium carbonate 211 google.com

Data derived from in vitro testing.

Spectroscopic Probes of Protonation States and Ligand Exchange

While specific spectroscopic studies on the protonation states and ligand exchange of this compound are not extensively detailed in the provided results, the fundamental structure involves a complex of polyhydroxyaluminum monocarbonate with a hexitol (B1215160), such as sorbitol or mannitol (B672). ebi.ac.uknih.gov This complexation is key to its stability. The aluminum (Al³⁺) ion has a strong affinity for hydroxide (B78521) ions and seeks out complexing agents with oxygen-atom donor sites, such as the carboxylate and phosphate (B84403) groups found in biological systems. nih.gov The hexitol molecules, with their multiple hydroxyl groups, coordinate with the aluminum centers, which is a form of ligand interaction. Further spectroscopic analysis would be necessary to fully elucidate the dynamic changes in protonation and ligand exchange during the neutralization process.

Structural Transformation and Gelation Phenomena

A notable characteristic of certain this compound formulations is their ability to form a viscous, floating gelatinous mass, often referred to as a "raft," upon contact with stomach acid. google.com

Mechanistic Models of "Raft" Formation and Gel Network Assembly

The formation of this raft is a key aspect of its mechanism. When the formulation comes into contact with acidic conditions, a viscous mass is produced. google.com In formulations containing a gas-producing agent like sodium or potassium bicarbonate, the liberated carbon dioxide gas becomes trapped within the gel matrix. googleapis.com This entrapment of gas causes the gel to become buoyant and float on top of the stomach contents, forming a physical barrier. googleapis.com

Interfacial Chemistry at Acidic pH and Polymer-Complex Interactions (e.g., Xanthan Gum)

The stability and viscosity of the raft are significantly enhanced by the inclusion of polymers like xanthan gum in the formulation. google.com this compound, which does not thicken on its own in the formulation, interacts with xanthan gum under acidic conditions to produce a viscous mass. google.com This interaction is a critical aspect of the interfacial chemistry at the acidic pH of the stomach. The xanthan gum acts as a raft stabilizer, contributing to the structural integrity of the gel network. The precise mixing and homogenization of this compound and xanthan gum are important for the stability of the suspension and its therapeutic efficacy.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Aluminum
Aluminum hydroxide
Carbon dioxide
Hydrochloric acid
Hexitol
Magnesium carbonate
Mannitol
Potassium bicarbonate
Sodium bicarbonate
Sodium chloride
Sorbitol

Interactions with Ionic Species and Biological Components

The interaction of this compound with various ions and biological molecules is central to its mechanism and behavior in a physiological context.

Complexation with Metal Cations and Anions (e.g., Phosphate, Calcium, Sodium)

This compound is itself an ionic complex of aluminum, sodium, carbonate, and hydroxide, stabilized by a hexitol. nih.gov Its primary interaction is the neutralization of hydrochloric acid in the stomach. The aluminum component of the complex is known to interact with various ions, which can influence its absorption and effects.

Phosphate: Aluminum-containing compounds are known to bind with phosphate ions. nih.gov This interaction can form insoluble aluminum phosphate, which is then excreted. This property is therapeutically used to control hyperphosphatemia in certain conditions, but it can also affect the body's phosphate balance. vnras.com

Calcium: The absorption of aluminum can be influenced by the presence of other ions like calcium and sodium. nih.gov Some research suggests that aluminum may compete with or otherwise interact with calcium uptake pathways in the intestine. nih.govnih.gov Studies on other systems have shown that the binding of calcium and sodium ions to phosphate-containing polymers is a competitive process. rsc.org

Sodium: Sodium is an integral part of the this compound complex. nih.gov Studies on aluminum absorption suggest a relationship between sodium transport processes and how aluminum is absorbed in the intestine. nih.gov

Table 2: Summary of Ionic Interactions of the Aluminum Component

IonType of InteractionPotential OutcomeSupporting Evidence
Phosphate (PO₄³⁻) Complexation, PrecipitationForms insoluble aluminum phosphate, reducing phosphate absorption.Aluminum has a strong affinity for phosphate groups. nih.gov Can be used as a phosphate binder. vnras.com
Calcium (Ca²⁺) Competitive Binding/UptakeMay interfere with or utilize calcium absorption pathways.Aluminum bioavailability is inversely related to calcium status. nih.gov
Sodium (Na⁺) Component/Transport InteractionSodium is part of the compound; may influence intestinal absorption mechanisms for aluminum.This compound is a sodium complex. Aluminum absorption may involve sodium transport processes. nih.gov

Protein Binding and Adsorption Studies In Vitro

The extent to which a compound binds to proteins in the blood can significantly affect its distribution and availability. For this compound, specific data on protein binding is noted as "Not Available" in major drug databases. drugbank.com

However, studies on its core component, aluminum hydroxide, provide some insights. Aluminum hydroxide is known to adsorb proteins. psu.eduresearchgate.net Research using model proteins like bovine serum albumin (BSA) and β-lactoglobulin has shown that they can be adsorbed onto aluminum hydroxide surfaces. acs.orgresearchgate.net This adsorption is influenced by electrostatic forces and does not necessarily alter the protein's secondary structure. psu.edu In some cases, the interaction between aluminum species and proteins can lead to the formation of hybrid nanoparticles or cause gelation. acs.org For instance, adding BSA to aluminum hydroxide sols can induce gel formation. acs.org

Table 3: Protein Adsorption Profile

CompoundProtein Binding DataIn Vitro Adsorption Findings (for Aluminum Hydroxide component)
This compound Not Available drugbank.comThe aluminum hydroxide component is known to adsorb proteins like BSA. acs.orgpsu.edu This adsorption is primarily driven by electrostatic interactions and may not alter the protein's structure. psu.edu

Cellular Uptake and Subcellular Distribution Studies in Model Systems (e.g., Non-Human Cells)

Direct studies on the cellular uptake of the entire this compound complex are limited. However, research on its active component, aluminum, provides a model for its potential cellular behavior. Aluminum can enter mammalian cells, and its uptake is dose-dependent. mdpi.com

Cellular Uptake: Studies using non-human cell lines like Caco-2 (a model for the intestinal barrier) and V79 (hamster lung fibroblasts) show that aluminum can be taken up by cells. The process appears to be mediated by diffusion. mdpi.comoup.com The chemical form of aluminum (e.g., as a hydroxide or citrate (B86180) complex) can influence its flux across cell layers. oup.com In one study with Caco-2 cells, approximately 0.75% of the available aluminum was associated with the cells after incubation. oup.com

Subcellular Distribution: Once inside the cell, aluminum does not distribute uniformly. Confocal microscopy has shown that aluminum can accumulate in the nucleus, co-localizing with nuclear stains like DAPI. oup.com Other studies in different cell models (e.g., mouse oocytes, plant cells) have reported aluminum accumulation in the cytoplasm and vacuoles, and it can cause disruption of organelles like the mitochondria. nih.govresearchgate.netnih.gov In some cases, high loading of aluminum oxyhydroxide has been observed in the cytoplasm of immune cells (THP-1) without immediate cytotoxicity. nih.gov

Table 4: Cellular and Subcellular Behavior of Aluminum in Model Systems

Model SystemKey Findings on Uptake and DistributionReference
Caco-2 Cells Aluminum uptake is mediated by diffusion. It can cross the cell monolayer and was observed to co-localize with the nucleus. oup.com
V79 Cells Aluminum is incorporated in a dose-dependent manner. mdpi.com
THP-1 Cells High loading of aluminum oxyhydroxide can occur in the cytoplasm. nih.gov
Mouse Oocytes Aluminum exposure can lead to its accumulation and disruption of subcellular organelles. nih.gov
Plant Root Cells Aluminum can be sequestered in the cell wall and vacuoles. researchgate.nettandfonline.com

Advanced Analytical and Spectroscopic Characterization of Alexitol Sodium

Structural Elucidation Techniques

The definitive structure of the alexitol sodium complex is determined through a combination of powerful spectroscopic and analytical methods that probe its molecular framework at an atomic and functional group level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of the organic hexitol (B1215160) component of this compound. While the complete NMR analysis of the entire complex is complicated by the presence of the quadrupolar aluminum nucleus, detailed information about the hexitol (e.g., sorbitol or mannitol) backbone can be readily obtained. nih.gov

¹H NMR: Proton NMR spectra are used to identify the chemical environment of hydrogen atoms within the hexitol moiety. The complex multiplets observed in the spectrum correspond to the various C-H protons of the sugar alcohol backbone.

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the hexitol. The spectrum will show distinct signals for each unique carbon atom in the hexitol chain, with their chemical shifts being indicative of their bonding environment (e.g., primary vs. secondary alcohols). nih.gov

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons, confirming the specific structure of the hexitol isomer used in the synthesis.

qNMR: Quantitative NMR (qNMR) can be utilized to determine the precise ratio of the hexitol component to other formulation constituents, offering a powerful tool for compositional analysis without the need for identical reference standards for the entire complex.

Solid-State NMR: Given the complex and potentially amorphous nature of this compound, solid-state NMR, particularly ²⁷Al and ²³Na MAS NMR, can provide critical insights. mdpi.com ²³Na MAS NMR can be used to probe the coordination environment of the sodium ions within the complex. mdpi.comresearchgate.net ²⁷Al MAS NMR can distinguish between different aluminum coordination environments (e.g., tetrahedral and octahedral) within the aluminum hydroxide (B78521) core. mdpi.com

Table 1: Representative ¹³C NMR Chemical Shifts for Hexitol Component (Mannitol) in D₂O

Carbon Atom Chemical Shift (ppm)
C-1, C-6 64.36
C-2, C-5 71.35
C-3, C-4 70.59

Data sourced from PubChem CID 453. nih.gov

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are essential for identifying the functional groups present in this compound and analyzing the bonding within the complex. nih.govnih.gov These methods provide complementary information based on molecular vibrations. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy excels at detecting polar functional groups. The IR spectrum of this compound is expected to show a very broad and strong absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibrations from the numerous hydroxyl groups of the hexitol and the aluminum hydroxide core. Other key bands would include C-H stretching vibrations (around 2900 cm⁻¹), C-O stretching and O-H bending vibrations (in the fingerprint region, ~1000-1400 cm⁻¹), and characteristic absorptions for the carbonate anion (around 1400-1500 cm⁻¹). nih.govresearchgate.net

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It can provide complementary data on the C-C backbone of the hexitol moiety. researchgate.net The combination of IR and Raman can help to fully characterize the vibrational modes of the molecule, confirming the presence of all key components. nih.gov

Table 2: Expected Vibrational Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group Technique
3600-3200 O-H Stretch Hydroxyl (Al-OH, C-OH) IR (Broad), Raman (Weak)
2950-2850 C-H Stretch Hexitol Backbone IR, Raman
1500-1400 C=O Asymmetric Stretch Carbonate (CO₃²⁻) IR (Strong)
1150-1000 C-O Stretch, C-C Stretch Hexitol Backbone IR, Raman
< 1000 Al-O, O-C-O Bending Al-O-H, Carbonate IR, Raman

This table is illustrative, based on typical functional group frequencies. nih.govnih.govresearchgate.net

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of chemical entities. Due to the complex, polymeric, and ionic nature of this compound, soft ionization techniques are required.

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) could potentially be used to observe large fragments or oligomeric units of the complex. However, obtaining a single molecular ion peak for the entire complex is unlikely due to its structure. The analysis would more likely focus on identifying the constituent components, such as the hexitol.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements (typically with <5 ppm error), which allows for the unambiguous determination of elemental formulas for the organic components and any observable fragments. researchgate.netwaters.com For example, HRMS can confirm the exact mass of the hexitol component and differentiate it from other potential impurities with similar nominal masses. The theoretical exact mass of the this compound complex ion (C₇H₁₅AlNaO₁₀⁺) is calculated to be 309.0378294 Da. nih.gov

Table 3: Molecular Identity of this compound

Parameter Value Source
Molecular Formula C₇H₁₅AlNaO₁₀⁺ nih.gov
Average Molecular Weight 309.158 g/mol drugbank.com
Monoisotopic Mass 309.0372809 Da drugbank.com
CAS Registry Number 66813-51-2 drugfuture.comdrugbank.com

Note: The formula and mass represent a simplified monomeric unit of a complex polymeric structure.

X-ray Powder Diffraction (XRPD) is the primary technique for analyzing the solid-state structure of materials, distinguishing between crystalline and amorphous forms. nih.govisric.org

This compound is described as a tasteless, odorless powder. drugfuture.com The hexitol component (sorbitol or mannitol) is specifically included to stabilize the aluminum hydroxide and prevent its crystallization into less effective forms. Therefore, XRPD analysis of this compound is expected to show a broad, featureless halo pattern, which is characteristic of an amorphous or poorly crystalline material. researchgate.netmdpi.com This lack of sharp diffraction peaks would confirm the non-crystalline nature of the complex, a critical quality attribute related to its stability and function. nih.gov Any sharp peaks in the diffractogram could indicate the presence of crystalline impurities.

Purity and Compositional Analysis

Ensuring the purity and correct composition of this compound is vital. Chromatographic methods are the gold standard for separating and quantifying the individual components of the complex and any potential impurities. researchgate.net

A suite of chromatographic techniques is necessary to fully assess the purity of this compound, given its composite nature. waters.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): Reversed-phase HPLC or UHPLC with detectors like Refractive Index (RI) or Evaporative Light Scattering (ELSD) is ideal for the analysis of the hexitol component (sorbitol or mannitol). These methods can separate and quantify the specific hexitol and detect related sugar alcohol impurities. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Coupling LC with tandem mass spectrometry provides exceptional sensitivity and specificity. An LC-MS/MS method can be developed to confirm the identity of the hexitol peak and to detect and identify trace-level impurities or degradation products. eurl-pesticides.eu

Gas Chromatography-Mass Spectrometry (GC-MS): The hexitol component can be derivatized to increase its volatility and then analyzed by GC-MS. This technique offers excellent separation efficiency and provides mass spectra that can be used for definitive identification against spectral libraries. nih.gov

Ion Chromatography (IC): IC is the preferred method for the quantitative analysis of the inorganic anions, specifically the carbonate. It can also be used to quantify the sodium counter-ion and detect other ionic impurities.

Gel Permeation Chromatography (GPC): GPC, also known as Size-Exclusion Chromatography (SEC), separates molecules based on their size in solution. This technique is well-suited for characterizing the molecular weight distribution of the polyhydroxyaluminum complex, providing information on its polymeric nature. google.comchromatographyonline.com It can also be used as a sample clean-up technique to separate the large polymer complex from smaller molecules like the hexitol before analysis. chromatographyonline.com

Table 4: Application of Chromatographic Techniques for this compound Analysis

Technique Analyte(s) Purpose
HPLC/UHPLC Hexitol (Sorbitol/Mannitol), Related Impurities Quantification, Purity Assessment
LC-MS/MS Hexitol, Trace-level Impurities, Degradants Identification, High-Sensitivity Detection
GC-MS Derivatized Hexitol Confirmatory Identification
Ion Chromatography Carbonate, Sodium, Other Ionic Impurities Quantification of Ionic Components
GPC/SEC Polyhydroxyaluminum Complex Molecular Weight Distribution, Polymer Characterization

Table of Compounds Mentioned

Compound Name
This compound
Aluminum hydroxide
Carbonic Acid
Mannitol (B672)
Sodium carbonate
Sodium
Sorbitol

Elemental Analysis (ICP-OES, ICP-MS)

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) are powerful analytical techniques for determining the elemental composition of materials. sgs-institut-fresenius.de ICP-OES is well-suited for analyzing high-concentration elements like sodium and aluminum, while ICP-MS provides exceptional sensitivity for trace and ultra-trace element analysis. sgs-institut-fresenius.defoodnavigator.com

In the analysis of this compound, these methods are employed to quantify the primary elements—sodium and aluminum—and to detect any elemental impurities. spectroscopyonline.commdpi.com The sample is typically digested in acid to ensure all elements are in a solution form suitable for introduction into the plasma. researchgate.net The high temperature of the argon plasma atomizes and ionizes the sample, and the resulting ions are then detected and quantified. satnanomaterial.com For high-concentration analytes like sodium, ICP-OES offers a robust and accurate measurement. researchgate.netanalysis.rs For trace contaminants, the superior detection limits of ICP-MS are necessary. satnanomaterial.comthermofisher.com

Table 1: Illustrative Elemental Analysis Data for this compound

Element Technique Typical Concentration
Sodium (Na) ICP-OES Major Component
Aluminum (Al) ICP-OES Major Component
Iron (Fe) ICP-MS < 10 ppm
Lead (Pb) ICP-MS < 1 ppm
Arsenic (As) ICP-MS < 1 ppm
Cadmium (Cd) ICP-MS < 0.5 ppm

Note: The values presented are for illustrative purposes and may vary between batches.

Potentiometric and Titrimetric Methods for Active Content Determination

Potentiometric and titrimetric methods are fundamental for determining the active content of substances like this compound. psgraw.com These methods rely on a chemical reaction between the analyte and a titrant of known concentration. psgraw.com Potentiometric titration, specifically, involves monitoring the change in potential of a solution as the titrant is added, using an ion-selective electrode. azom.com

For an anionic compound like the active component in this compound, a cationic titrant is used. psgraw.com The reaction between the anionic surfactant and the cationic titrant forms a precipitate. psgraw.com The endpoint of the titration, which corresponds to the complete reaction of the active matter, is detected by a sharp change in the potential, as measured by a surfactant-specific or nitrate (B79036) ion-selective electrode. psgraw.comazom.com This allows for the calculation of the active content based on the volume of titrant used. metrohm.com The accuracy of this method is dependent on the precise standardization of the titrant and proper sample preparation, which may include pH adjustment to ensure the desired reaction occurs. metrohm.com

Table 2: Parameters for Potentiometric Titration of this compound

Parameter Description
Titrant Standardized solution of a cationic surfactant (e.g., Hyamine® 1622). psgraw.com
Electrode System Surfactant-selective electrode or nitrate ion-selective electrode with a stable reference electrode. psgraw.com
Sample Preparation Dissolution in deionized water and pH adjustment as required for the specific anionic component. psgraw.com

| Endpoint Detection | Inflection point in the potential curve, determined by the autotitration system. psgraw.com |

Thermal and Morphological Characterization

The thermal stability and physical morphology of this compound are critical parameters that influence its behavior and performance. Techniques such as thermal analysis, microscopy, and light scattering provide detailed insights into these properties.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Stability

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are thermal analysis techniques used to study the thermal properties of materials. nih.gov DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, revealing information about phase transitions such as melting and glass transitions. nih.govresearchgate.net TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition. mdpi.comresearchgate.net

For this compound, TGA can be used to determine the temperature at which the compound begins to decompose. The TGA curve would show weight loss at different temperature stages, corresponding to the loss of water and the decomposition of the organic and inorganic components. mdpi.com DSC analysis can identify endothermic or exothermic events, such as the energy absorbed during decomposition. google.com The absence of a sharp melting peak in a DSC thermogram can indicate the amorphous nature of the compound or its decomposition before melting. google.com

Table 3: Illustrative Thermal Analysis Data for this compound

Analysis Parameter Observation
TGA Onset of Decomposition Gradual weight loss followed by significant decomposition at elevated temperatures.
DSC Thermal Events Broad endothermic peaks associated with dehydration and decomposition.

Note: Specific temperatures and peak shapes are dependent on the heating rate and atmospheric conditions during the analysis.

Microscopy Techniques (Optical, Electron, Polarized Light) for Particle and Aggregate Morphology

Microscopy techniques are indispensable for visualizing the physical form and structure of this compound particles. Optical microscopy provides a basic view of the particle size and shape. Polarized light microscopy is particularly useful for identifying anisotropic (birefringent) materials. microscopyu.comijdvl.com If this compound possesses a crystalline or ordered structure, it will appear bright against a dark background when viewed between crossed polarizers. ijdvl.comosha.gov This technique is effective for distinguishing between crystalline and amorphous substances. jysco.com

Scanning Electron Microscopy (SEM) offers much higher magnification and depth of field, providing detailed images of the surface topography and morphology of the particles and their aggregates. mdpi.complos.org Sample preparation for SEM typically involves mounting the powder on a stub and coating it with a conductive material to prevent charging under the electron beam. measurlabs.comsickkids.ca SEM images can reveal details about particle shape, surface texture, and the way individual particles agglomerate. researchgate.netnih.gov

Light Scattering for Particle Size Distribution and Aggregation Studies

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of sub-micron particles and molecules in a liquid suspension. horiba.combettersizeinstruments.com The technique works by measuring the time-dependent fluctuations in the intensity of scattered light that occur due to the Brownian motion of the particles. usp.org The Stokes-Einstein equation is then used to relate these fluctuations to the particle's hydrodynamic diameter. horiba.comusp.org DLS is also capable of providing a Polydispersity Index (PDI), which is a measure of the broadness of the size distribution. usp.org

For this compound, DLS can be used to study its particle size distribution when dispersed in an aqueous medium and to investigate its tendency to form aggregates. gfz-potsdam.deresearchgate.net This information is crucial for understanding its behavior in liquid formulations. The analysis involves dispersing the sample in a suitable liquid and measuring the scattered light at a specific angle. gfz-potsdam.de

Table 4: Illustrative Particle Size Data for this compound from DLS

Parameter Typical Value Significance
Z-Average Diameter Varies (e.g., 200 - 500 nm) Intensity-weighted mean hydrodynamic size of the particle population.
Polydispersity Index (PDI) < 0.5 A measure of the width of the particle size distribution.
Peak(s) Monomodal or Multimodal Indicates the number of distinct particle size populations in the sample.

Note: Values are highly dependent on sample preparation and dispersion conditions.

Preclinical and in Vitro Research Methodologies and Findings

Development and Application of In Vitro Models for Fundamental Studies

Standardized Acid Neutralization Capacity (ANC) Assays and pH Titration Curves

In vitro studies are fundamental in characterizing the acid-neutralizing properties of alexitol sodium. Standardized acid neutralization capacity (ANC) assays, such as the modified Rossett-Rice methodology, are employed to quantify the extent of its reaction with acid. This method involves titrating the compound with a standardized solution of hydrochloric acid (HCl) to determine its total acid neutralizing capacity (TANC). google.comgoogleapis.com The TANC is a measure of the volume of 0.1M HCl that can be neutralized by a specific amount of the substance. google.com

The neutralization reaction of this compound with gastric acid (HCl) is a primary mechanism of its action. This reaction proceeds in an aqueous medium at body temperature (37°C), yielding neutral salts, water, and carbon dioxide. The hexitol (B1215160) component, such as sorbitol or mannitol (B672), plays a crucial role in stabilizing the aluminum hydroxide (B78521) in the complex. drugfuture.com

Interactive Data Table: Comparative Acid Neutralization Capacity

Antacid SubstanceTANC (ml 0.1M HCl/g)
This compound225
Potassium bicarbonate100
Magnesium carbonate211
Data derived from in vitro testing using modified Rossett-Rice methodology. google.com

A titration curve, which plots the pH of a solution against the volume of titrant added, provides a visual representation of the neutralization process. khanacademy.orgunizin.org For a weak acid-strong base titration, the curve shows an initial slow rise in pH, followed by a steep increase around the equivalence point, and then levels off as the base is in excess. unizin.org The equivalence point is where the moles of acid equal the moles of base, resulting in complete neutralization. khanacademy.org The shape of the titration curve for this compound would illustrate its buffering capacity and the pH range over which it is most effective. unizin.orgiyte.edu.tr

Dissolution and Release Kinetics in Simulated Biological Fluids (e.g., Gastric Media)

The dissolution and release kinetics of this compound are critical for its function and are evaluated using simulated biological fluids. These fluids are designed to mimic the physiological conditions of the gastrointestinal tract. dissolutiontech.com Simulated Gastric Fluid (SGF), which typically has a pH of 1.2 and contains pepsin and sodium chloride, is a standard medium for these tests. nih.gov The use of biorelevant media, such as Fasted State Simulated Gastric Fluid (FaSSGF), can provide a more accurate prediction of in vivo performance by incorporating components like bile salts and lecithin. dissolutiontech.comnih.gov

Upon contact with the acidic environment of the stomach, this compound forms a gelatinous "raft". This raft formation is a key aspect of its mechanism, enhancing its acid-neutralizing capacity and prolonging its action. In some formulations, xanthan gum is included to stabilize this raft structure. google.com The dissolution process is often studied using a transfer model, where the substance is first exposed to SGF and then transferred to Simulated Intestinal Fluid (SIF) to mimic the passage through the GI tract. researchgate.net The rate and extent of dissolution are crucial parameters determined from these studies. nih.gov

Membrane Permeation Studies in Artificial and Cell-Based Systems (excluding human-derived cells for clinical inferences)

To understand the potential for systemic absorption, membrane permeation studies are conducted. These studies utilize artificial membranes or non-human cell-based systems to assess the passage of the compound across a barrier. mdpi.com The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method that uses a porous filter coated with a lipid solution to mimic the cell membrane. mdpi.comnih.gov This assay primarily evaluates passive diffusion. mdpi.com

Another common model is the Caco-2 cell line, which is derived from a colon carcinoma. mdpi.comnih.gov While these are of human origin, in this context, they are used as a general model for intestinal permeability rather than for direct clinical inference. mdpi.com Regenerated cellulose (B213188) membranes are also used in some artificial membrane insert systems as a simple, cost-effective tool to estimate passive intestinal permeability. nih.gov These studies help to determine the apparent permeability coefficient (Papp), a key parameter in assessing a compound's potential for absorption. mdpi.comnih.gov

Mechanistic Studies in Cellular and Subcellular Models (excluding human clinical context)

Interaction with Cellular Components and Organelles In Vitro

Impact on Specific Enzyme Activities or Biochemical Pathways In Vitro

The in vitro impact of this compound on enzyme activities and biochemical pathways is another area of preclinical research. As an antacid, its primary action is the neutralization of stomach acid and not direct enzymatic inhibition in the digestive process. However, the aluminum component has been investigated for its potential to interact with various metabolic pathways. nih.gov For instance, studies have explored the effects of aluminum on antioxidative enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and ascorbate (B8700270) peroxidase (APX) in in vitro plant cell models under stress conditions, though this is not directly related to its therapeutic action in humans. cabidigitallibrary.org Research has also noted that aluminum might affect levels of cholesterol, which could have indirect implications for certain biochemical pathways. nih.gov

Studies on Aluminium Speciation and Bioavailability in Model Systems (excluding human)

The bioavailability of aluminium from this compound is intrinsically linked to its chemical nature as an aluminium hydroxide-containing complex. nih.gov In vitro studies dating back to 1958 demonstrated the compound's capacity for neutralizing acid, a primary factor in its mechanism of action within a gastric model system. nih.gov The stabilization of aluminum hydroxide with a hexitol was a key feature described in its development. druglead.comdrugfuture.com

Research on aluminium compounds in animal models provides insights into the potential bioavailability of the aluminium component of this compound. Oral bioavailability of aluminium is generally low and is influenced by several factors. nih.gov For instance, studies in animals show that oral aluminium bioavailability from water is approximately 0.3%, while from aluminium hydroxide, it is even lower, at or below 0.1%. nih.gov The absorption of aluminium from the gastrointestinal tract in animal models appears to occur primarily in the distal intestine. nih.gov Several mechanisms for this intestinal absorption have been proposed, including processes involving sodium transport and an interaction with calcium uptake pathways. nih.govresearchgate.net

The chemical environment significantly impacts aluminium absorption. The presence of citrate (B86180) can increase oral aluminium bioavailability in animals. nih.gov Conversely, bioavailability is inversely related to the status of iron, calcium, and sodium. nih.govresearchgate.net

Table 1: Factors Influencing Aluminium Bioavailability in Animal Models

Factor Effect on Bioavailability Citation
Chemical Form Lower from aluminium hydroxide (≤ 0.1%) compared to water (~0.3%). nih.gov
Citrate Increases oral absorption. nih.gov
pH Acidic pH increases bioavailability. nih.gov
Dietary Minerals Inversely related to iron, calcium, and sodium status. nih.govresearchgate.net

Investigative Animal Models for Fundamental Mechanistic Research (excluding human clinical trials)

Specific animal models designed exclusively for the fundamental mechanistic research of this compound are not extensively detailed in retrievable scientific literature. oup.comresearchgate.net However, the broader field of aluminium toxicology utilizes various animal models, primarily rodents like rats and mice, to investigate the effects of aluminium exposure. nih.gov These models are essential for understanding the potential biological interactions of aluminium-containing compounds.

Notably, comprehensive reviews of gastrointestinal drugs have found no retrievable data from genotoxicity or carcinogenicity assays specifically for this compound. oup.comresearchgate.net This indicates a gap in the specific preclinical research for this compound according to standard pharmaceutical testing guidelines. oup.com General studies on aluminium compounds in animals have not demonstrated strong evidence that aluminium directly modulates cognitive function, with studies reporting a lack of profound cognitive impairment even at high exposure levels. nih.gov Furthermore, experimental animal studies have generally failed to attribute carcinogenicity solely to aluminium compounds; reported tissue responses are often associated with a foreign body reaction rather than a direct chemical effect of aluminium. nih.gov

There is a lack of specific published research on the establishment of animal models to study the interaction between this compound and external environmental factors. The research focus has largely remained on its internal application as an antacid. druglead.com However, existing animal models for aluminium research inherently study a form of compound-environment interaction within the biological system. For example, studies examining how dietary components like citrate affect aluminium absorption are, in effect, investigating the interaction of the compound with the gastrointestinal environment. nih.gov

Pharmacodynamics The primary pharmacodynamic action of this compound, as established in in vitro models, is the chemical neutralization of gastric acid. doctoroncall.com.my The compound reacts with hydrochloric acid, thereby reducing the concentration of hydrogen ions in the stomach. doctoroncall.com.my This fundamental mechanism is the basis of its antacid effect.

Pharmacokinetics Specific pharmacokinetic studies for this compound in animal models are not readily available. However, based on data from its principal component, aluminium hydroxide, a pharmacokinetic profile can be inferred.

Table 2: Inferred Pharmacokinetic Properties of this compound in Animal Models

Parameter Finding (based on general aluminium data) Citation
Absorption Oral bioavailability of aluminium from aluminium hydroxide is very low (≤ 0.1%). nih.gov
Distribution The small fraction of absorbed aluminium can distribute to most organs. researchgate.net
Metabolism Not applicable, as it is an inorganic complex.
Elimination The vast majority of ingested compound is expected to pass unabsorbed through the feces. Greater than 95% of absorbed aluminium is eliminated by the kidneys. researchgate.net

Specific histopathological and biochemical analyses of tissues from animal studies conducted with this compound are not described in the available literature. General animal studies involving various aluminium compounds have been conducted, providing some context. In these studies, there has not been strong evidence from animal models that aluminium directly causes significant neurotoxicity or cognitive decline. nih.gov When adverse effects are noted, the tissue response is often characteristic of a reaction to a foreign body rather than a direct, chemically-induced pathology from aluminium exposure. nih.gov

Table 3: Chemical Compounds Mentioned

Theoretical and Computational Chemistry Approaches to Alexitol Sodium

Molecular Modeling and Simulation of Complex Structure

Molecular modeling and simulation serve as powerful tools to explore the three-dimensional architecture and dynamic behavior of alexitol sodium. researchgate.net Given its nature as a coordination complex involving multiple components—an aluminum-carbonate core, a hexitol (B1215160) stabilizer (like sorbitol or mannitol), and sodium counter-ions—computational approaches are indispensable for a detailed structural and energetic characterization. nih.gov

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods that can predict the electronic structure of molecules from first principles, without reliance on empirical data. numberanalytics.com For this compound, these calculations are crucial for understanding the nature of the coordinate bonds between the aluminum center and the hexitol and carbonate ligands.

Ab initio methods, such as Hartree-Fock, provide a foundational understanding of the molecular orbitals and electron distribution. wiley.com DFT, which accounts for electron correlation effects with greater computational efficiency, is particularly well-suited for a complex of this size. numberanalytics.com DFT calculations can elucidate:

Bonding Energetics: Determining the strength and nature of the Al-O bonds with the hexitol and carbonate groups.

Charge Distribution: Mapping the electrostatic potential surface to identify charge localization on the aluminum, sodium, hexitol, and carbonate components, which is critical for understanding interactions with hydrochloric acid. drugbank.comnih.gov

Spectroscopic Properties: Predicting vibrational frequencies (IR/Raman) that can be correlated with experimental spectra to confirm structural motifs.

Table 1: Potential Applications of Ab Initio and DFT Methods for this compound

Computational MethodKey Application for this compoundPredicted Outcome
Density Functional Theory (DFT) Analysis of electronic structure and bonding- Determination of bond energies between aluminum and hexitol/carbonate ligands.- Visualization of molecular orbitals and charge distribution.
Ab Initio (e.g., Hartree-Fock) Geometry optimization of the core complex- Calculation of the most stable three-dimensional arrangement of atoms.- Prediction of bond lengths and angles.
Time-Dependent DFT (TD-DFT) Prediction of electronic absorption spectra- Identification of electronic transitions that could be probed experimentally. nih.gov

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. mdpi.comnih.gov For a flexible molecule like the hexitol component of this compound, MD simulations are invaluable for exploring its conformational landscape and the dynamics of its interaction with the inorganic core.

Potential applications of MD simulations for this compound include:

Conformational Sampling: The hexitol chain can adopt numerous conformations. MD simulations can map the potential energy surface to identify low-energy, stable conformations and the barriers between them. This is crucial for understanding how the hexitol wraps around and stabilizes the polyhydroxyaluminum monocarbonate core.

Solvation Effects: By explicitly including water molecules in the simulation box, MD can model how the complex interacts with an aqueous environment, providing insights into its solubility and the stability of the hydration shell.

Interaction with Ions: Simulating the interaction of the complex with H+ and Cl- ions can provide a dynamic picture of the acid neutralization process at the atomic level.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. conicet.gov.armeilerlab.orgresearchgate.net While specific QSAR/QSPR studies on this compound are not widely published, this approach offers a promising avenue for optimizing the compound's properties.

A hypothetical QSAR/QSPR study on this compound could involve:

Descriptor Calculation: For a series of this compound analogues made with different polyols (e.g., sorbitol, mannitol (B672), xylitol), a range of molecular descriptors would be calculated. These can include 2D descriptors (e.g., topological indices) and 3D descriptors (e.g., molecular shape, surface area). nih.govnih.gov

Model Development: A statistical model (e.g., multiple linear regression, machine learning algorithms) would be built to correlate these descriptors with an activity or property of interest, such as acid-neutralizing capacity or shelf-life stability. nih.gov

Predictive Modeling: The resulting model could then be used to predict the properties of new, unsynthesized this compound analogues, thereby guiding the development of more effective or stable formulations.

Table 2: Illustrative QSAR/QSPR Workflow for this compound Analogues

StepDescriptionExample for this compound
1. Data Set Creation Synthesize and test a series of analogues with varying hexitol components.Test analogues with sorbitol, mannitol, and xylitol (B92547) for their acid neutralization speed.
2. Descriptor Calculation Compute molecular descriptors representing structural and physicochemical properties.Calculate descriptors like molecular weight, polar surface area, and number of rotatable bonds for each hexitol.
3. Model Building Use statistical methods to create a mathematical equation linking descriptors to activity.Develop a regression model: Neutralization Speed = f(descriptor1, descriptor2, ...).
4. Model Validation Assess the statistical significance and predictive power of the model.Use cross-validation techniques to ensure the model is robust and not overfitted. researchgate.net
5. Prediction Use the validated model to predict the activity of novel, untested analogues.Predict the neutralization speed of an analogue based on a new hexitol.

Theoretical Frameworks for Complexation and Stabilization

The stability and function of this compound can be understood through established theoretical frameworks in chemistry, which describe the forces and interactions governing its structure and behavior in an aqueous environment.

Ligand Field Theory (LFT) is an application of molecular orbital theory used to describe the electronic structure and bonding in coordination complexes. wikipedia.orgnumberanalytics.com this compound is fundamentally a coordination compound, where the central aluminum(III) ion is coordinated by ligands.

The key components and their roles according to coordination chemistry principles are:

Central Metal Ion: Al³⁺ acts as a Lewis acid (electron pair acceptor).

Ligands: The hexitol molecules (via their hydroxyl groups) and carbonate ions act as Lewis bases (electron pair donors), forming coordinate covalent bonds with the aluminum center. The hydroxyl groups of the hexitol are polydentate ligands, meaning they can bind to the aluminum at multiple points, leading to a stable chelate structure.

Stabilization: The chelation by the hexitol ligand is critical for stabilizing the polyhydroxyaluminum core, preventing it from polymerizing and precipitating, a common issue with simple aluminum hydroxide (B78521). This stabilization is a direct application of the chelate effect, where a multidentate ligand forms a more stable complex than multiple monodentate ligands.

LFT provides a more sophisticated picture than simple Lewis acid-base theory by considering the effect of the ligands on the energies of the metal's d-orbitals. wikipedia.org Although aluminum is a p-block element and lacks d-orbitals in its valence shell, the principles of orbital interaction and symmetry matching from LFT are still applicable to understanding the formation of strong, stable molecular orbitals between the aluminum and the ligand donor atoms.

While this compound is not typically classified as a "raft-forming" agent in the same way as sodium alginate, its mechanism of action in the stomach involves principles of colloidal and surface chemistry that lead to the formation of a protective gel. nih.govjnmjournal.org When this compound encounters gastric acid, it neutralizes the acid, and the complex precipitates to form a gel-like, colloidal dispersion. drugfuture.com

The theoretical principles at play include:

Precipitation and Gelation: The reaction with acid disrupts the stable complex, leading to the formation of aluminum hydroxide in a fine, gelatinous precipitate. The hexitol component acts as a protective colloid, controlling the particle size of the precipitate and preventing the formation of a dense, inactive mass.

Surface Interactions: The resulting gel has a large surface area and can adhere to the gastric mucosa, forming a protective layer. This is analogous to the "raft" formed by alginates, which floats on top of the stomach contents. nih.govmdpi.com While the alexitol gel may not be buoyant in the same way as an effervescent alginate formulation, its mucoadhesive properties serve a similar protective function. nih.gov The colloidal dispersion increases the viscosity of the stomach contents, which can also contribute to its therapeutic effect.

Future Directions and Emerging Research Avenues for Alexitol Sodium

Unresolved Questions in Alexitol Sodium Chemistry

Despite its use, several aspects of this compound's fundamental chemistry remain to be fully explored. The complexity of its structure and behavior necessitates further investigation to build a more complete scientific picture.

This compound is not a simple molecule but a complex coordination compound. It is typically formed from aluminum hydroxide (B78521), a hexitol (B1215160) (such as sorbitol or mannitol), and sodium carbonate. This results in a polymeric structure that is likely characterized by significant microheterogeneity. The exact arrangement of the aluminum, sodium, hydroxide, carbonate, and hexitol components, and the nature of the polymeric linkages, are not fully defined in publicly available literature.

Future research should focus on advanced structural elucidation to move beyond the basic chemical formula (C7H15AlNaO10+). drugbank.comnih.gov Key questions include the degree of polymerization, the nature of cross-linking, and the distribution of constituent ions within the matrix. Understanding this microheterogeneity is crucial as it likely influences the compound's reactivity and stability.

Table 1: Unresolved Structural Questions and Potential Research Approaches

Unresolved Question Proposed Research Approach Rationale
Degree and Nature of Polymerization Size-Exclusion Chromatography (SEC) coupled with Multi-Angle Light Scattering (MALS) To determine the distribution of molar mass and the size of the polymeric complexes in solution.
Coordination Environment of Aluminum Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy (²⁷Al NMR) To probe the local chemical environment of the aluminum atoms and distinguish between different coordination states.
Spatial Distribution of Components X-ray Photoelectron Spectroscopy (XPS), Energy-Dispersive X-ray Spectroscopy (EDX) To map the elemental composition and distribution on the surface and near-surface of the solid material.

| Micro-level Heterogeneity | High-Resolution Transmission Electron Microscopy (HR-TEM) | To visualize the nanoscale structure and identify different phases or domains within the complex. |

The hexitol component in this compound is known to prevent the crystallization and aggregation that can occur in simple aluminum hydroxide gels, thereby ensuring greater stability. However, comprehensive data on its long-term stability under a wide range of environmental conditions are not extensively documented. Stress testing, as outlined in international guidelines for stability studies, can reveal intrinsic vulnerabilities and degradation pathways. ich.org

Future research should systematically investigate the compound's stability under stress conditions such as elevated temperatures, varying pH levels, high humidity, and exposure to UV light. ich.org Identifying and characterizing any potential degradation products is essential for defining the compound's intrinsic stability. ich.orgeuropa.eu This would involve developing and validating stability-indicating analytical methods to track the parent compound and quantify any new chemical entities that may form over time.

The described industrial synthesis of this compound involves heating a mixture of aluminum hydroxide, a hexitol, and sodium carbonate. While effective, this process presents opportunities for improvement based on the principles of green chemistry. These principles encourage the use of less hazardous materials, reduction of energy consumption, and maximization of atom economy.

Future research could explore alternative synthetic pathways that are more environmentally benign. This might include:

Microwave-Assisted Synthesis: To potentially reduce reaction times and energy input compared to conventional heating.

Sonochemical Methods: Using ultrasound to drive the complexation reaction, which can sometimes occur at lower temperatures.

Use of Bio-based Feedstocks: Investigating alternative, sustainably sourced polyols or other complexing agents.

Solvent-Free or Aqueous-Based Reactions: Further optimizing the use of water as a solvent and minimizing waste streams.

The goal would be to develop a synthesis process with a lower environmental footprint without compromising the quality and stability of the final product.

Novel Methodological Development for Characterization and Investigation

Advancing the understanding of this compound requires not only asking new questions but also applying and developing more sophisticated analytical techniques to answer them.

This compound is known to form a gelatinous raft upon contact with aqueous acid, a property that is often enhanced in formulations by gelling agents like xanthan gum. google.comgoogle.com The macroscopic properties of this gel are known, but its microscopic and nanoscopic architecture is a key area for investigation.

The development and application of advanced imaging techniques could provide unprecedented insight into the gel's structure. While methods like Scanning Electron Microscopy (SEM) have been used to characterize similar microbead and hydrogel systems researchgate.net, other high-resolution techniques could be employed.

Table 2: Advanced Imaging Techniques for Gel Characterization

Technique Potential Application for this compound Information Gained
Confocal Laser Scanning Microscopy (CLSM) Imaging fluorescently-labeled components within the gel matrix in three dimensions. Spatial distribution of components, gel porosity, and interaction with other molecules (e.g., xanthan gum).
Atomic Force Microscopy (AFM) High-resolution topographical imaging of the gel surface in a hydrated state. Surface roughness, pore size, and mechanical properties (e.g., elasticity) at the nanoscale.

| Cryo-Scanning Electron Microscopy (Cryo-SEM) | Imaging the hydrated gel structure without artifacts from dehydration. | The native, hydrated microstructure of the gel raft, preserving fine structural details. |

These techniques would allow researchers to visualize the formation of the gel network and how its structure is influenced by formulation components and environmental conditions.

The synthesis of this compound involves a complexation reaction. Traditionally, such reactions are monitored by taking samples for offline analysis. However, this approach may not capture transient reaction intermediates or provide a complete picture of the reaction kinetics. spectroscopyonline.com

The application of in-situ spectroscopic methods could revolutionize the study of this compound's formation. mt.com Techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, coupled with immersion probes, can monitor changes in chemical bonds in real-time directly within the reaction vessel. mt.com This would enable researchers to:

Track the consumption of reactants and the formation of the complex.

Identify and characterize any intermediate species.

Determine the precise endpoint of the reaction.

Gain a deeper understanding of the reaction mechanism and kinetics.

Potential for this compound in Other Academic Disciplines

This compound, a complex of sodium polyhydroxyaluminum monocarbonate and a hexitol such as sorbitol or mannitol (B672), is primarily recognized for its use as an antacid. drugbank.com However, the unique chemical structure of this coordination complex suggests potential applications beyond its current medicinal use. The presence of a metallic center, polyhydroxy organic ligands, and carbonate ions opens up avenues for exploration in various scientific fields, including material science, environmental chemistry, and theoretical coordination chemistry.

Application in Material Science Research (e.g., as a Scaffold or Adsorbent)

While direct research on this compound as a primary material in material science is not extensively documented, the properties of its constituent components—aluminum hydroxide and hexitols—suggest its potential utility. Aluminum hydroxide is known for its use as a filler in cosmetics and as a flame retardant. vedantu.comhuberadvancedmaterials.com Furthermore, a patent has described the use of sorbitol and aluminum hydroxide in the formulation of insulating materials, indicating the potential for creating novel materials with specific physical properties. google.com

The polymeric and porous nature of coordination complexes similar to this compound could lend itself to applications as scaffolds in tissue engineering or as adsorbent materials. The hexitol component, with its multiple hydroxyl groups, could be functionalized to tailor the surface properties of the material for specific applications. For instance, the ability of linear polyols like mannitol and sorbitol to interact with aluminum hydroxide gel via hydrogen bonding could be exploited to create materials with specific adsorption characteristics. nih.gov

The development of scaffolds for tissue regeneration often involves the use of biodegradable polymers. acs.org While this compound itself is not biodegradable, its components could be integrated into biodegradable polymer matrices to create composite materials with enhanced functionalities. For example, the incorporation of metallic hydroxides has been explored to create bioinspired scaffolds. acs.org

Component of this compoundKnown Applications in Material SciencePotential Application of this compound
Aluminum HydroxideFiller in cosmetics, flame retardant, component of insulating materials. vedantu.comhuberadvancedmaterials.comgoogle.comDevelopment of functional fillers, novel insulating materials.
Hexitol (Sorbitol/Mannitol)Stabilizing agent, component of insulating materials. google.comgoogle.comSurface functionalization of materials.
Coordination Complex Structure---Creation of porous scaffolds for tissue engineering, development of specialized adsorbent materials.

Exploration in Environmental Chemistry for Ion Sequestration

The field of environmental chemistry is continually seeking new materials for the remediation of pollutants. Aluminum-based compounds and coordination polymers have shown promise in this area. For example, aluminum-based drinking water treatment residuals are being investigated for their ability to immobilize contaminants. rsc.org Furthermore, aluminum-based coordination polymers, also known as metal-organic frameworks (MOFs), have been successfully used for the sequestration of metal ions from aqueous solutions. researchgate.net

This compound, as a coordination complex of aluminum, possesses a structural framework that could be suitable for ion sequestration. The aluminum center can act as a Lewis acid, potentially binding to anionic pollutants. The polyhydroxy nature of the hexitol ligand could also contribute to the capture of certain ions through chelation or hydrogen bonding. The carbonate ion within the complex could also participate in ion-exchange processes.

Research on aluminum-based MOFs has demonstrated their ability to selectively adsorb ions like Fe³⁺. rsc.org The study of such materials provides a basis for investigating the potential of other aluminum coordination complexes, like this compound, for similar applications. The synthesis of this compound is a relatively straightforward process, involving the reaction of aluminum hydroxide with a hexitol and sodium carbonate, which could make it a cost-effective candidate for environmental remediation applications if proven effective.

Related Aluminum Compound/ComplexApplication in Environmental ChemistryPotential Relevance to this compound
Aluminum-based drinking water treatment residualsImmobilization of contaminants. rsc.orgSuggests the potential of aluminum-based materials for environmental remediation.
Aluminum-based Metal-Organic Frameworks (MOFs)Sequestration of metal ions (e.g., U(VI), Th(IV), Fe³⁺). researchgate.netrsc.orgProvides a model for how this compound's coordination structure could be utilized for ion sequestration.
Magnesium-Aluminum alloysDegradation and removal of inorganic and organic pollutants. researchgate.netHighlights the role of aluminum in materials designed for environmental cleanup.

Theoretical Contributions to Coordination Polymer Chemistry

The study of this compound can offer valuable insights into the fundamental principles of coordination polymer chemistry. Coordination polymers are a diverse class of materials with a wide range of properties and potential applications, but their development can be hindered by factors such as health and safety risks and environmental hazards. rsc.org The investigation of relatively simple and well-defined complexes like this compound can contribute to a better understanding of structure-property relationships in this class of materials.

This compound is a complex formed through the coordination of aluminum ions with organic ligands (hexitols) and inorganic anions (carbonate and hydroxide). The study of its formation and structure can provide data on the coordination preferences of aluminum with polyhydroxy ligands in the presence of competing anions. This is particularly relevant as the interaction between linear polyols like sorbitol and mannitol with aluminum hydroxide is known to be influenced by structural requirements and results in the inhibition of polymerization of the aluminum hydroxide gel. nih.gov

The synthesis of aluminum-based coordination polymers with various organic linkers is an active area of research. rsc.orgmdpi.comrsc.orgacs.org The detailed characterization of the this compound complex, including its three-dimensional structure and the nature of the bonding between its components, would add to the growing body of knowledge on aluminum coordination chemistry. This knowledge can aid in the rational design of new coordination polymers with desired properties, such as specific porosity, stability, or catalytic activity.

Research Area in Coordination ChemistryPotential Contribution from the Study of this compound
Ligand-Metal InteractionsUnderstanding the coordination of aluminum with polyhydroxy ligands in the presence of carbonate and hydroxide ions.
Polymer StabilityInvestigating the role of the hexitol in stabilizing the aluminum hydroxide polymeric structure. nih.gov
Structural DiversityProviding a model system for a relatively simple, mixed-ligand aluminum coordination polymer.
Green ChemistryExploring the synthesis and properties of coordination polymers from readily available and relatively benign starting materials. rsc.org

Conclusion: Synthesis of Academic Understanding

Key Research Contributions to Alexitol Sodium Knowledge

The foundational knowledge of this compound stems from key mid-20th-century research that aimed to improve the stability and reactivity of aluminum-based compounds. Prior to this, unstabilized aluminum hydroxide (B78521) preparations faced issues of aging, where their chemical reactivity would diminish over time. The innovation lay in the use of a hexitol (B1215160) molecule to form a stable complex.

Two pivotal contributions underpin the development of this compound:

A 1958 study by J. R. Gwilt, J. L. Livingstone, and A. Robertson provided a crucial in vitro evaluation of what they termed a sodium polyhydroxyaluminum monocarbonate hexitol complex. drugfuture.com Their work was significant as it highlighted the compound's favorable stability and acid-neutralizing capacity compared to the aluminum hydroxide preparations available at the time. drugfuture.com

Following this, a 1962 U.S. patent granted to Alford for the stabilization of aluminum hydroxide with a hexitol, such as sorbitol or mannitol (B672), solidified the chemical basis for the compound's manufacture. drugfuture.com

These contributions established that the hexitol acts as a ligand, coordinating with the aluminum ion. This complexation effectively prevents the aluminum hydroxide component from undergoing the aging process that would otherwise reduce its reactivity. The synthesis process involves the reaction of aluminum hydroxide with a hexitol and sodium carbonate in an aqueous solution, followed by heating, filtration, and drying to produce the final powdered compound. The structure is understood to be a complex arrangement of a central aluminum atom coordinated with hydroxide and carbonate ions, which is then further complexed with the hexitol and a sodium ion. nih.gov

The table below summarizes these key research milestones.

Key Research Contributions

Contribution Year Significance Reference(s)
In vitro evaluation of stability and neutralizing capacity 1958 First detailed report on the advantageous properties of the hexitol-stabilized complex. J. R. Gwilt et al., J. Pharm. Pharmacol. drugfuture.com

Gaps in Fundamental Understanding and Future Research Imperatives

Despite the foundational knowledge established decades ago, significant gaps remain in the deep chemical understanding of this compound. The available literature provides a general overview of its structure and synthesis, but a detailed, modern characterization is largely absent from peer-reviewed journals.

Specific gaps in the current understanding include:

Detailed Structural Elucidation: While the general connectivity is known, high-resolution structural data, such as that from single-crystal X-ray diffraction, is not publicly available. Such data would provide precise bond lengths, angles, and coordination geometries, moving beyond the current schematic representations.

Spectroscopic Profile: A thorough and modern spectroscopic analysis is not widely reported. mdpi.com While techniques like ¹H NMR can confirm the presence of the hexitol moiety, a comprehensive investigation using multidimensional NMR, solid-state NMR, and other advanced spectroscopic methods would offer deeper insights into the solution and solid-state structure and dynamics of the complex. mdpi.com

Derivative Chemistry: The scientific literature is scarce on the exploration of novel derivatives and analogs of this compound. The potential for chemical modification, for instance by altering the hexitol backbone or substituting the carbonate ion, remains largely unexplored.

These gaps point to clear imperatives for future research. A primary focus should be on the definitive structural characterization of the compound. Furthermore, synthetic chemistry efforts could be directed towards creating and characterizing a library of this compound analogs. This could involve using different polyols or modifying reaction conditions to potentially tune the compound's physical and chemical properties. Such studies would not only deepen the fundamental understanding of this specific compound but also contribute to the broader field of coordination polymer chemistry.

Broader Implications for Inorganic and Bioinorganic Chemistry Research

The development of this compound serves as an important example of the application of coordination chemistry principles to solve a practical problem—the stabilization of a reactive inorganic species. The use of a polyol (hexitol) as a multidentate ligand to prevent the precipitation and aging of a metal hydroxide has broader implications for both inorganic and bioinorganic chemistry.

Inorganic Materials Science: The strategy of using organic ligands like sugar alcohols to stabilize inorganic frameworks is a cornerstone of materials chemistry. The this compound case study illustrates how this approach can be used to control the reactivity and maintain the efficacy of an active inorganic ingredient. This principle is applicable to the design of other hybrid organic-inorganic materials, such as catalysts, sorbents, and specialty chemicals, where maintaining the stability and accessibility of metal centers is crucial.

Bioinorganic Chemistry: this compound's function as an antacid places it at the interface of inorganic chemistry and biological systems. The compound is designed to react in a specific biological environment (the stomach). The hexitol stabilization is key to ensuring the aluminum hydroxide is delivered in its active form. This concept informs the design of other metal-based therapeutic or diagnostic agents, where controlling the speciation and reactivity of a metal ion in a biological medium is a primary challenge. Research in this area often focuses on how ligands can protect a metal center from unwanted side reactions until it reaches its target.

In essence, this compound is more than just a specific chemical entity; it represents a successful application of fundamental ligand-field and complexation chemistry to create a stable and effective product. The principles demonstrated by its design and function continue to be relevant in the ongoing development of advanced materials and metallodrugs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.